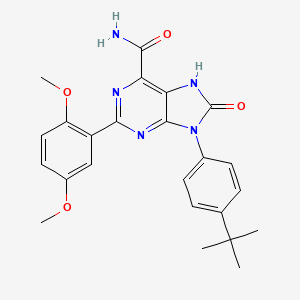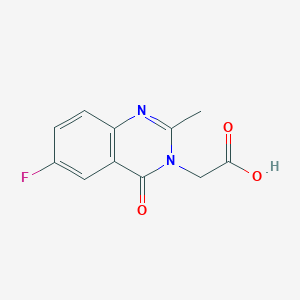![molecular formula C11H11N3O3S B2988917 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 897831-07-1](/img/structure/B2988917.png)
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 4-position and a thiol group at the 3-position. The 5-position of the triazole ring is connected to a benzodioxol group via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the benzodioxol group. The electron-donating properties of the sulfur atom in the thiol group and the oxygen atoms in the benzodioxol group could potentially influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiol group, which is known to be a good nucleophile, and the 1,2,4-triazole ring, which can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the polar thiol group could influence its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been studied for its potential in anticancer therapy. The presence of the 1,3-benzodioxol moiety is significant as it is found in various natural and synthetic molecules that exhibit a broad spectrum of biological activities, including anticancer properties . Researchers have designed and synthesized derivatives based on this structure to evaluate their activity against different cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells. These studies aim to establish structure-activity relationships and optimize the compounds for better efficacy .
Molecular Diversity Studies
The compound’s unique structure makes it a candidate for molecular diversity studies. It can serve as a template for synthesizing a range of derivatives, which can then be screened for various biological activities. This approach is crucial in drug discovery, where a wide array of structurally diverse molecules is desired to find promising leads for further development .
Tubulin Polymerization Inhibition
Compounds with a benzodioxol moiety have been associated with the inhibition of tubulin polymerization, an essential process in cell division. By modulating microtubule assembly, these compounds can cause mitotic blockade and induce apoptosis in cancer cells. This mechanism is a leading target for anticancer agents, and the compound may contribute to the development of new antitubulin agents .
Cell Cycle Arrest Studies
Further mechanistic studies on derivatives of this compound have revealed that they can cause cell cycle arrest at the S phase. This is a critical checkpoint in the cell cycle, and its disruption can lead to the death of rapidly dividing cells, such as cancer cells. Understanding how these compounds induce cell cycle arrest can lead to the development of new therapeutic strategies .
Apoptosis Induction
Some derivatives of this compound have been shown to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a process that eliminates damaged or unwanted cells. By inducing apoptosis, these compounds can selectively target and kill cancer cells, which is a desirable feature in anticancer drugs .
Chemical Synthesis and Material Science
The compound’s structure is also relevant in the fields of chemical synthesis and material science. It can be used as a building block for creating new materials with specific properties or as an intermediate in the synthesis of complex molecules. Its versatility in chemical reactions makes it valuable for researchers in these fields .
Reference Standards for Pharmaceutical Testing
In pharmaceutical testing, reference standards are crucial for ensuring the accuracy of analytical methods. This compound can be used as a reference standard to calibrate instruments and validate methods, ensuring that the results of pharmaceutical tests are reliable and reproducible .
Biochemical Research
Finally, the compound’s biochemical properties make it suitable for various biochemical research applications. It can be used to study enzyme reactions, receptor-ligand interactions, and other cellular processes. Its reactivity and binding capabilities can provide insights into the fundamental workings of biological systems .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-10(12-13-11(14)18)5-15-7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBGSWQZWQISKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

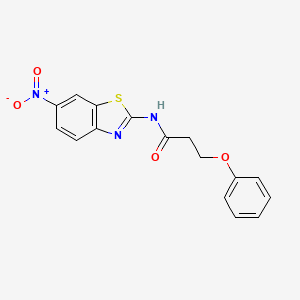

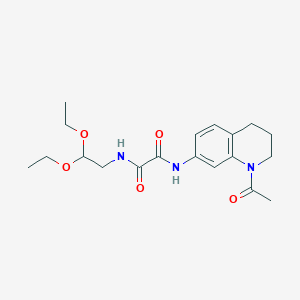
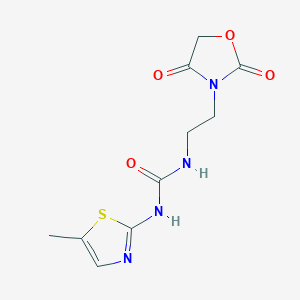
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)
![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)
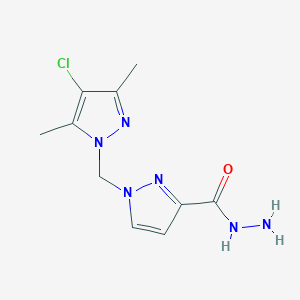
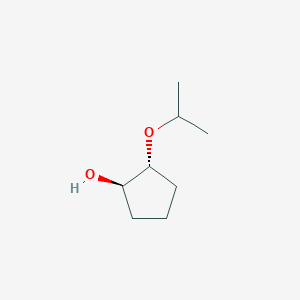
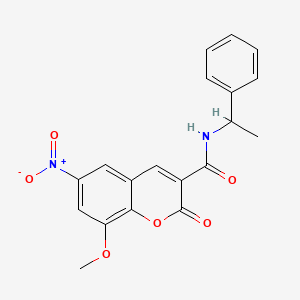
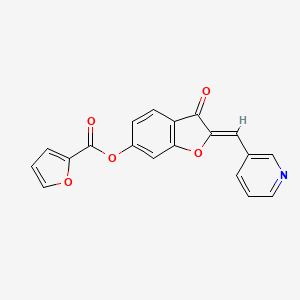
![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)

